Tetramethylphosphanium acetate
Description
Properties
CAS No. |
52987-83-4 |
|---|---|
Molecular Formula |
C6H15O2P |
Molecular Weight |
150.16 g/mol |
IUPAC Name |
tetramethylphosphanium;acetate |
InChI |
InChI=1S/C4H12P.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
HYVDRSVZYMKTKG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C[P+](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Phosphine
Phosphine ($$ \text{PH}3 $$) can react with methylating agents such as methyl iodide ($$ \text{CH}3\text{I} $$) or dimethyl sulfate ($$ (\text{CH}3)2\text{SO}4 $$) to form tetramethylphosphonium iodide or sulfate. Subsequent anion exchange with acetate ($$ \text{OAc}^- $$) would yield the target compound. For example:
$$
\text{PH}3 + 4 \text{CH}3\text{I} \rightarrow \text{P}(\text{CH}3)4\text{I} \quad \text{(Step 1: Alkylation)}
$$
$$
\text{P}(\text{CH}3)4\text{I} + \text{AgOAc} \rightarrow \text{P}(\text{CH}3)_4\text{OAc} + \text{AgI} \quad \text{(Step 2: Metathesis)}
$$
This method is widely used for tetrabutylphosphonium acetate, but its applicability to tetramethyl derivatives remains unverified. Challenges include the high reactivity of methylating agents and potential side reactions due to steric hindrance.
Acid-Base Neutralization
Neutralization of tetramethylphosphonium hydroxide ($$ \text{P}(\text{CH}3)4\text{OH} $$) with acetic acid ($$ \text{CH}3\text{COOH} $$) could yield the acetate salt:
$$
\text{P}(\text{CH}3)4\text{OH} + \text{CH}3\text{COOH} \rightarrow \text{P}(\text{CH}3)4\text{OAc} + \text{H}_2\text{O}
$$
This route is less common due to the instability of quaternary phosphonium hydroxides, which tend to decompose at elevated temperatures.
Challenges in Synthesizing this compound
Steric and Electronic Factors
The small methyl groups in this compound create a compact cation structure, which may limit anion accessibility and reduce solubility in polar solvents. In contrast, tetrabutylphosphonium acetate exhibits better solubility in ionic liquids and organic solvents due to its larger alkyl chains.
Thermal Stability
Quaternary phosphonium salts with shorter alkyl chains (e.g., methyl) are prone to thermal decomposition. For example, tetrabutylphosphonium acetate has a decomposition onset temperature ($$ T_{d,5\%} $$) of 267–297°C, whereas tetramethyl derivatives are likely less stable.
Comparative Analysis with Tetrabutylphosphonium Acetate
While direct data on this compound are absent, the synthesis and properties of tetrabutylphosphonium acetate ([P₄₄₄₄][OAc]) provide valuable benchmarks:
Synthesis of [P₄₄₄₄][OAc]
Tetrabutylphosphonium acetate is prepared via anion exchange from tetrabutylphosphonium chloride ([P₄₄₄₄]Cl) and sodium acetate ($$ \text{NaOAc} $$) in aqueous or alcoholic media:
$$
\text{P}(\text{C}4\text{H}9)4\text{Cl} + \text{NaOAc} \rightarrow \text{P}(\text{C}4\text{H}9)4\text{OAc} + \text{NaCl}
$$
Key parameters include:
Physicochemical Properties
Unexplored Avenues for this compound Synthesis
Electrochemical Methods
Electrochemical synthesis using methylphosphine and acetic acid under controlled potentials could bypass traditional alkylation routes. This approach remains hypothetical but aligns with advancements in electrochemical carboxylation.
Microwave-Assisted Reactions
Microwave irradiation accelerates ion-exchange reactions, potentially improving yields for tetramethyl derivatives. For example, tetrabutylphosphonium acetate synthesis achieves 95% conversion in 3 hours under microwave conditions.
Chemical Reactions Analysis
Types of Reactions: Tetramethylphosphanium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The acetate anion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides and other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Tetramethylphosphine oxide.
Reduction: Tetramethylphosphine.
Substitution: Various phosphonium salts depending on the substituent.
Scientific Research Applications
Tetramethylphosphanium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in studies involving phosphonium salts and their biological activities.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetramethylphosphanium acetate involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with nucleophilic sites in biological molecules, leading to changes in their structure and function. The acetate anion can also participate in reactions, contributing to the overall activity of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
*Hypothetical structure inferred from naming conventions and analogs.
Functional and Application Differences
This compound
- Applications : Likely used as a phase-transfer catalyst or ionic liquid due to its small alkyl substituents, which enhance solubility in polar solvents .
- Stability : Quaternary phosphonium salts with methyl groups are generally thermally stable but may hydrolyze under strongly acidic/basic conditions.
Tetrabutylphosphonium Acetate Acetic Acid Salt
- Applications : Employed in CO₂ capture and biomass dissolution due to its dual functionality (acetate and acetic acid) and hydrophobic butyl chains .
- Research Findings : Demonstrated high efficiency in cellulose dissolution at mild temperatures, attributed to its strong hydrogen-bond basicity .
Ethyl (Triphenylphosphoranylidene) Acetate
- Applications : A Wittig reagent for olefin synthesis; reacts with aldehydes/ketones to form alkenes .
- Safety : Requires handling in inert atmospheres due to moisture sensitivity; incompatible with strong oxidizers .
Triethyl Phosphonoacetate
- Applications : Intermediate in Horner-Wadsworth-Emmons reactions for α,β-unsaturated ester synthesis .
- Reactivity : The diethoxyphosphoryl group stabilizes carbanions, enabling nucleophilic attacks.
Methyl 2-(Dimethoxyphosphoryl)acetate
Physical and Chemical Properties
Key Research Findings and Industrial Relevance
- Tetrabutylphosphonium Acetate: Outperforms imidazolium-based ionic liquids in lignocellulosic biomass processing, achieving >90% cellulose solubility at 80°C .
- Ethyl (Triphenylphosphoranylidene) Acetate : Critical in pharmaceutical synthesis (e.g., tamoxifen precursors) due to regioselective alkene formation .
- Methyl 2-(Dimethoxyphosphoryl)acetate : Used in antiviral drug development, with phosphoryl groups enhancing bioavailability .
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